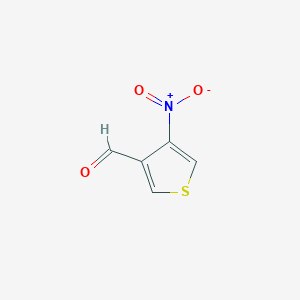
4-Nitrothiophene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrothiophene-3-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted with a nitro group at the 4-position and an aldehyde group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrothiophene-3-carbaldehyde typically involves the nitration of thiophene derivatives followed by formylation. One common method includes the nitration of thiophene to yield 4-nitrothiophene, which is then subjected to a Vilsmeier-Haack reaction to introduce the formyl group at the 3-position .
Industrial Production Methods: Industrial production methods often utilize continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenation using halogens or halogenating agents.
Major Products:
Oxidation: 4-Nitrothiophene-3-carboxylic acid.
Reduction: 4-Aminothiophene-3-carbaldehyde.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-Nitrothiophene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The biological activity of 4-Nitrothiophene-3-carbaldehyde is thought to involve nucleophilic attack by intracellular thiols at the nitro group, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and DNA, thereby exerting antimicrobial and anticancer effects .
Comparison with Similar Compounds
2-Nitrothiophene: Lacks the formyl group, resulting in different reactivity and applications.
5-Nitrothiophene-2-carbaldehyde: Similar structure but with different substitution pattern, leading to varied chemical behavior and uses.
Uniqueness: 4-Nitrothiophene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of specialized thiophene derivatives and in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C5H3NO3S |
|---|---|
Molecular Weight |
157.15 g/mol |
IUPAC Name |
4-nitrothiophene-3-carbaldehyde |
InChI |
InChI=1S/C5H3NO3S/c7-1-4-2-10-3-5(4)6(8)9/h1-3H |
InChI Key |
KBCAIPIBEOQNDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


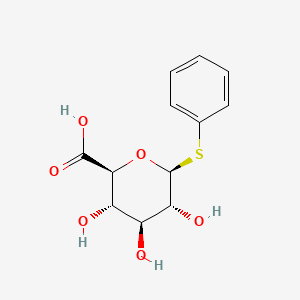
![sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13424911.png)

![rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans](/img/structure/B13424916.png)
![N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424924.png)
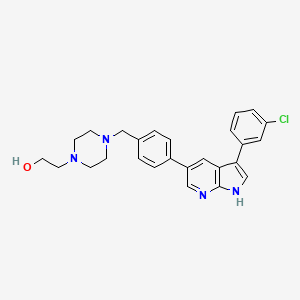
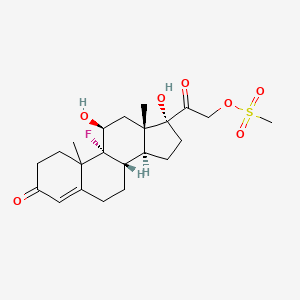
![3-[(3R,4R)-3-[(7-hydroxypyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13424939.png)

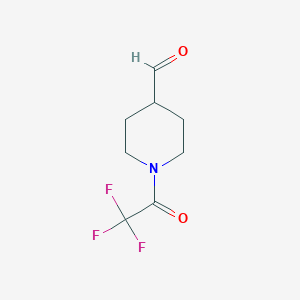
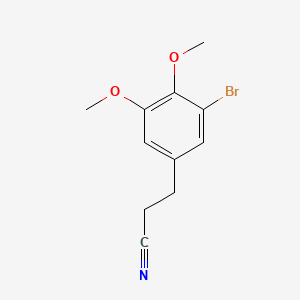
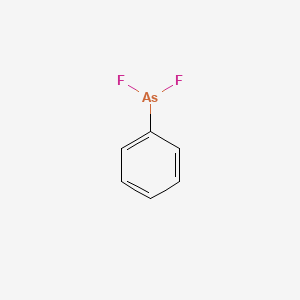
![(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroperoxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13424959.png)

